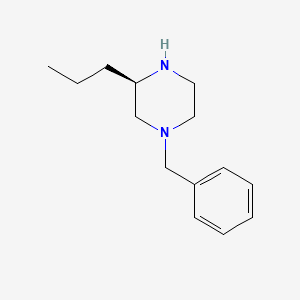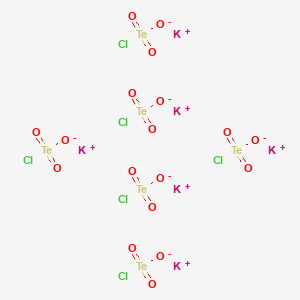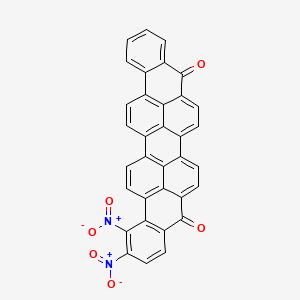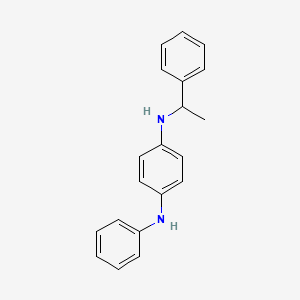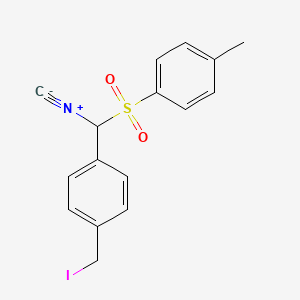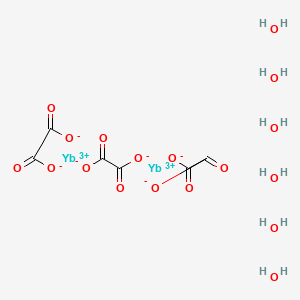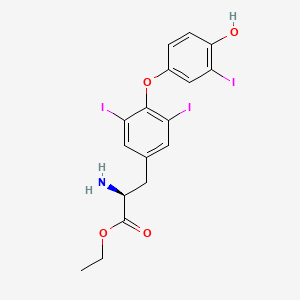
Liothyronine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liothyronine Ethyl Ester is a synthetic derivative of liothyronine, a thyroid hormoneThis compound is primarily used in pharmaceutical research and testing as a reference standard .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine Ethyl Ester typically involves the esterification of liothyronine. One common method is the reaction of liothyronine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous monitoring systems is common to maintain consistency and quality .
化学反応の分析
Types of Reactions
Liothyronine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield liothyronine and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalysts such as sulfuric acid or enzymes can be employed.
Major Products
Hydrolysis: Liothyronine and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
科学的研究の応用
Liothyronine Ethyl Ester is used extensively in scientific research, including:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of thyroid hormones.
Medical Research: Studying the effects of thyroid hormone analogs on various physiological processes.
Industrial Applications: Used in the synthesis of other thyroid hormone derivatives for therapeutic purposes.
作用機序
Liothyronine Ethyl Ester exerts its effects by mimicking the action of endogenous thyroid hormones. It binds to thyroid hormone receptors in the nucleus, influencing DNA transcription and protein synthesis. This binding regulates various metabolic processes, including growth, development, and energy metabolism .
類似化合物との比較
Similar Compounds
Triiodothyronine Acetate: An ester derivative similar to Liothyronine Ethyl Ester but with an acetate group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other thyroid hormone derivatives .
特性
CAS番号 |
3005-97-8 |
|---|---|
分子式 |
C17H16I3NO4 |
分子量 |
679.03 g/mol |
IUPAC名 |
ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3 |
InChIキー |
XVBVEMSFGOEYPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
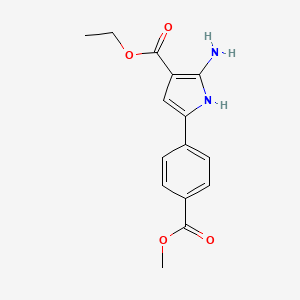
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
